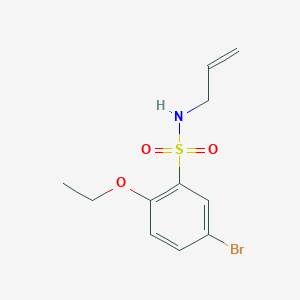
N-allyl-5-bromo-2-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-5-bromo-2-ethoxybenzenesulfonamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in biochemical and physiological research. It is a white crystalline powder with a molecular weight of 314.23 g/mol and a melting point of 102-105°C. AEBSF is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin, and has been shown to have a wide range of applications in scientific research.
Mecanismo De Acción
N-allyl-5-bromo-2-ethoxybenzenesulfonamide works by binding to the active site of serine proteases, thereby preventing the protease from cleaving its target substrate. The inhibitor forms a covalent bond with the serine residue in the active site of the protease, which irreversibly inactivates the enzyme.
Biochemical and Physiological Effects
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the regulation of protease activity in cancer cells, as well as the role of serine proteases in blood coagulation and fibrinolysis. N-allyl-5-bromo-2-ethoxybenzenesulfonamide has also been shown to inhibit the activity of the protease urokinase, which is involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has several advantages as a serine protease inhibitor. It is a potent inhibitor of several serine proteases and has been shown to have a wide range of applications in scientific research. However, there are also limitations to its use. N-allyl-5-bromo-2-ethoxybenzenesulfonamide is not effective against all serine proteases and may have off-target effects on other enzymes. Additionally, the irreversible nature of its inhibition may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of N-allyl-5-bromo-2-ethoxybenzenesulfonamide in scientific research. One area of interest is the development of more selective serine protease inhibitors that target specific enzymes. Additionally, N-allyl-5-bromo-2-ethoxybenzenesulfonamide may have potential as a therapeutic agent for the treatment of diseases such as cancer, where protease activity plays a role in disease progression. Further research is needed to explore these potential applications of N-allyl-5-bromo-2-ethoxybenzenesulfonamide.
Métodos De Síntesis
N-allyl-5-bromo-2-ethoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-nitrophenyl ethyl sulfone with allylamine, followed by reduction and subsequent reaction with ethyl iodide. This process yields the final product, N-allyl-5-bromo-2-ethoxybenzenesulfonamide, which can be purified through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to be effective in inhibiting trypsin, chymotrypsin, and thrombin, among other serine proteases. N-allyl-5-bromo-2-ethoxybenzenesulfonamide has been used in a variety of research applications, including the study of blood coagulation, fibrinolysis, and the regulation of protease activity in cancer cells.
Propiedades
Nombre del producto |
N-allyl-5-bromo-2-ethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H14BrNO3S |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
5-bromo-2-ethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO3S/c1-3-7-13-17(14,15)11-8-9(12)5-6-10(11)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3 |
Clave InChI |
IEKCTTIOCAAODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC=C |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



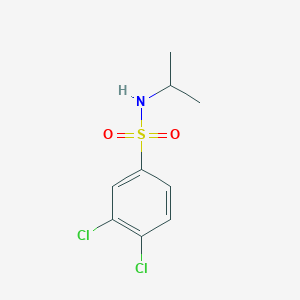
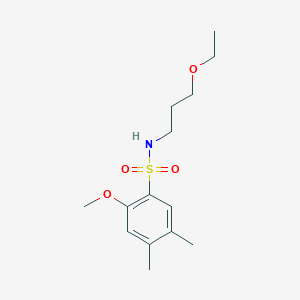

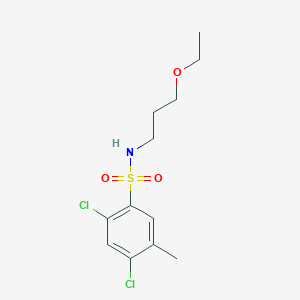

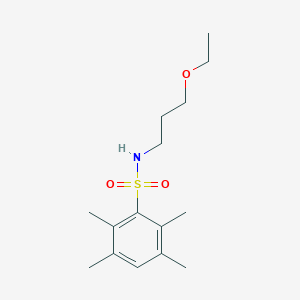
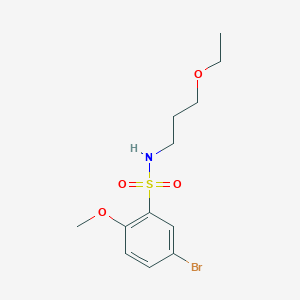
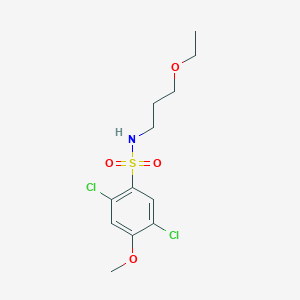
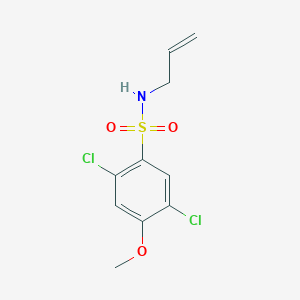
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)